molecular formula C14H11N3O2S B7836946 Benzyl-(6-nitrobenzothiazol-2-yl)-amine

Benzyl-(6-nitrobenzothiazol-2-yl)-amine

Cat. No. B7836946
M. Wt: 285.32 g/mol
InChI Key: JJPSGGLMFIBWDB-UHFFFAOYSA-N
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Patent
US07465726B2

Procedure details

The title compound was prepared following the procedure for N,N-dimethyl-N′-(6-nitrobenzothiazol-2-yl)-ethane-1,2-diamine, using benzylamine. Modified workup: Solid that had precipitated during course of reaction (amine salt) was filtered; no aqueous workup was conducted. 1H NMR (400 MHz, CDCl3): δ=4.70 (s, 2H), 6.07 (s, br, —NH), 7.33-7.39 (m, 1H), 7.39-7.42 (m, 4H), 7.51 (d, J=8.8 Hz, 1H), 8.21 (dd, J=8.8, 2.4 Hz, 1H), 8.51 (d, J=2.4 Hz, 1H). MS (ES+): m/z 286.03 (100) [MH+]. HPLC: tR=3.47 min (ZQ2000, polar—5 min).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)[CH2:3][CH2:4][NH:5][C:6]1[S:7][C:8]2[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:9]=2[N:10]=1.C(N)[C:20]1[CH:25]=[CH:24]C=[CH:22][CH:21]=1>>[CH2:4]([NH:5][C:6]1[S:7][C:8]2[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:9]=2[N:10]=1)[C:3]1[CH:24]=[CH:25][CH:20]=[CH:21][CH:22]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCNC=1SC2=C(N1)C=CC(=C2)[N+](=O)[O-])C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Modified workup: Solid that had precipitated during course of reaction (amine salt)
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
HPLC: tR=3.47 min (ZQ2000, polar—5 min)
Duration
5 min

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC=1SC2=C(N1)C=CC(=C2)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.